molecular formula C20H26N4O4 B2993507 Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 923692-30-2

Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2993507
CAS No.: 923692-30-2
M. Wt: 386.452
InChI Key: ZDHPHRMBUYIAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a chemical compound offered for research and development purposes. It features a dihydropyridazine core, a structure class that has shown relevance in medicinal chemistry . A key structural motif is the morpholine ring incorporated via a propylamino linker. The morpholine group is a common pharmacophore in drug discovery, often used to enhance solubility and influence a molecule's interaction with biological targets . This specific structural combination suggests potential for investigating its activity in neurological research. Dihydropyridazine derivatives are of significant interest for probing enzyme inhibition and receptor modulation, with research applications in areas such as Alzheimer's disease, where the exploration of novel small-molecule therapeutics is a major focus . The progressive loss of cholinergic neurons in the brain is a key feature of Alzheimer's pathology, and research compounds can provide tools for understanding these mechanisms . This product is intended for laboratory research use by qualified scientists only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(3-morpholin-4-ylpropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-2-28-20(26)19-17(21-9-6-10-23-11-13-27-14-12-23)15-18(25)24(22-19)16-7-4-3-5-8-16/h3-5,7-8,15,21H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHPHRMBUYIAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCCN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound belonging to the dihydropyridazine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N4O3
  • CAS Number : Not specifically listed in available databases but can be synthesized from known precursors.

This compound exhibits various biological activities, primarily through:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies indicate that it may act as an inhibitor of certain kinases, affecting downstream signaling cascades critical for cell proliferation and survival .
  • Modulation of Receptor Activity : The compound may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses to external stimuli. This interaction potentially positions it as a candidate for treating neurological disorders .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines through:

  • Cell Cycle Arrest : The compound can halt cell division at specific checkpoints, leading to increased apoptosis rates .

Neuroprotective Effects

The neuroprotective properties of the compound have been investigated in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Study 1: Antitumor Activity

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1002580

The data indicates a dose-dependent decrease in cell viability and an increase in apoptosis, highlighting its potential as an anticancer agent .

Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound demonstrated significant protective effects:

Treatment GroupNeuronal Survival (%)
Control100
Hydrogen Peroxide30
Compound (10 µM)60
Compound (50 µM)85

These results suggest that this compound can enhance neuronal survival under stress conditions .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Key Functional Groups
Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Target) C₂₁H₂₈N₄O₄* ~400.48 (3-Morpholinopropyl)amino Morpholine, amino, ester, ketone
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Not Provided Not Provided 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethoxy Amide, aryl fluoride, methyl, ether, ketone
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₂₁H₁₈BrN₃O₅ 472.3 2-((4-Bromophenyl)amino)-2-oxoethoxy Amide, aryl bromide, ether, ketone

*Estimated based on structural analysis.

Key Differences and Implications

Substituent Polarity and Solubility: The target compound’s morpholinopropyl group is highly polar due to the tertiary amine and ether oxygen, likely enhancing water solubility compared to the aryl-substituted analogs . The 4-bromophenyl analog () exhibits increased lipophilicity from the bromine atom, reducing aqueous solubility.

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~400 vs. 472.3 g/mol for the brominated analog) may improve bioavailability, a critical factor in drug design .

Reactivity and Stability: The bromine atom in the 4-bromophenyl analog () offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. In contrast, the target’s morpholinopropyl group may participate in hydrogen bonding or serve as a protonable site under physiological conditions .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

A typical approach involves cyclocondensation of hydrazones with ethyl cyanoacetate and amines. For example, heating a mixture of the hydrazone precursor, ethyl cyanoacetate, and 4-aminobutyric acid at 160°C for 2.5 hours under neat conditions, followed by purification via silica gel column chromatography (ethyl acetate/hexanes gradient). Modifications to this protocol, such as substituting the amine with 3-morpholinopropylamine, may yield the target compound .

Q. How can spectroscopic techniques confirm the structure of this compound?

Use 1H^1H and 13C^{13}C NMR to verify substituent positions and connectivity. For example, the ethyl ester group typically appears as a triplet (δ ~1.4 ppm, CH3_3) and quartet (δ ~4.4 ppm, CH2_2) in 1H^1H NMR. The morpholine moiety will show characteristic signals for the methylene and nitrogen-bound protons. Mass spectrometry (e.g., ESI-MS) should confirm the molecular ion peak (M+H+^+) .

Q. What safety precautions are critical during handling?

  • Storage : Keep in a sealed container, away from heat and light, in a well-ventilated area .
  • Personal Protection : Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Use WinGX for data processing and ORTEP for visualizing anisotropic displacement parameters. Hydrogen-bonding patterns can be mapped via graph-set analysis to understand supramolecular interactions, which may influence solubility or stability .

Q. What experimental strategies optimize the compound’s activity as a tau aggregation inhibitor?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl ring substituents, morpholine chain length) and assess inhibitory potency in vitro using Thioflavin T assays.
  • Bioavailability : Introduce polar groups (e.g., hydroxyls) to enhance blood-brain barrier penetration while retaining binding affinity .

Q. How can conflicting solubility data from different studies be reconciled?

Perform controlled solubility assays under standardized conditions (e.g., pH 7.4 buffer, DMSO cosolvent). Use HPLC or UV-Vis spectroscopy to quantify dissolved compound. Conflicting results may arise from polymorphic forms or residual solvents; characterize batches via DSC and PXRD .

Q. What computational methods predict intermolecular interactions in its solid-state structure?

Apply density functional theory (DFT) to model hydrogen-bonding networks and π-π stacking. Compare with experimental crystallographic data to validate predictive accuracy. Tools like Mercury (CCDC) can overlay experimental and simulated structures .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., heating rate, cooling time) meticulously, as small variations can alter yields or purity .
  • Hazard Mitigation : Refer to SDS Section 8 for exposure controls and Section 9 for physicochemical properties (e.g., flash point, decomposition temperature) when designing large-scale reactions .
  • Data Validation : Cross-reference NMR and MS data with published analogs (e.g., ethyl 5-cyano-4-methyl-6-oxo-1-aryl derivatives) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.